4-Hydrazinyl-2-methylpyridine hydrochloride
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Overview
Description
4-Hydrazinyl-2-methylpyridine hydrochloride is a synthetic organic compound that belongs to the class of hydrazines. It is characterized by the presence of a hydrazinyl group attached to a methylpyridine ring. This compound is often used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2-methylpyridine hydrochloride typically involves the reaction of 4-chloro-2-methylpyridine with hydrazine hydrate. The reaction is carried out in isopropyl alcohol under a nitrogen atmosphere at a temperature of 150°C for one hour. The resulting mixture is then cooled, and the precipitate is filtered and dried .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-2-methylpyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-Hydrazinyl-2-methylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2-methylpyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 4-(Hydrazineylmethyl)-2-methylpyridine hydrochloride
- 3-(Chloromethyl)-2-methylpyridine hydrochloride
- 2-(Chloromethyl)-6-methylpyridine hydrochloride
Comparison: 4-Hydrazinyl-2-methylpyridine hydrochloride is unique due to its specific hydrazinyl group attached to the methylpyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-(Hydrazineylmethyl)-2-methylpyridine hydrochloride has a different substitution pattern, affecting its reactivity and applications .
Properties
IUPAC Name |
(2-methylpyridin-4-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-4-6(9-7)2-3-8-5;/h2-4H,7H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUNVXSPCRUSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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